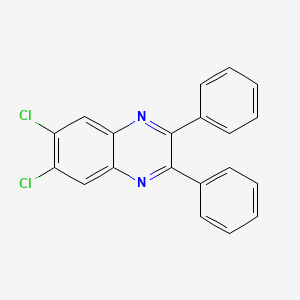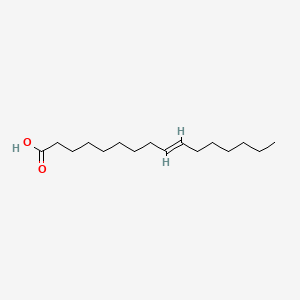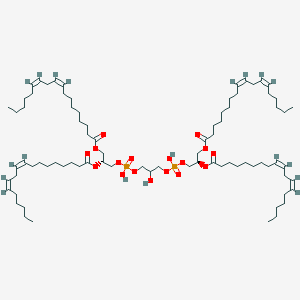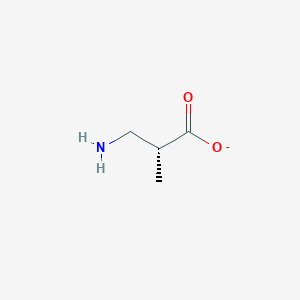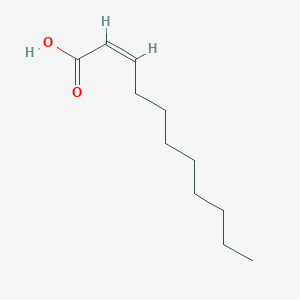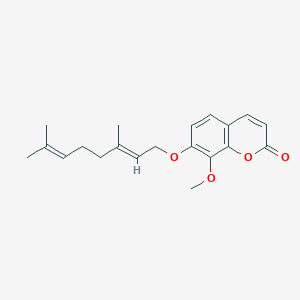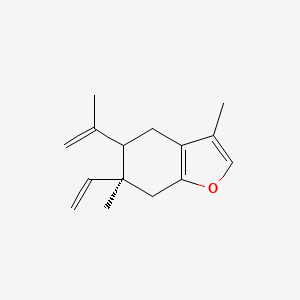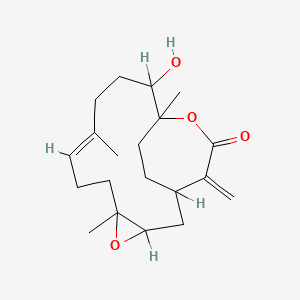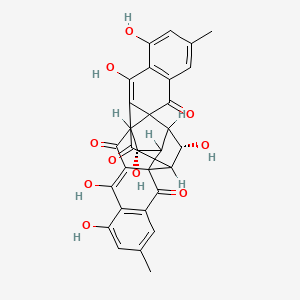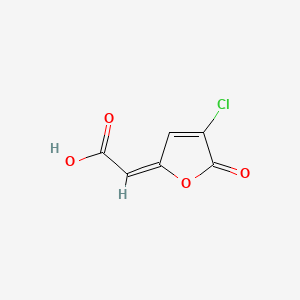
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-carboxymethylenebut-2-en-1,4-olide is a butenolide.
Wissenschaftliche Forschungsanwendungen
Biodegradation of Chlorinated Compounds
Enzymatic Degradation Pathways : The compound cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is involved in the degradation of chlorinated aromatic compounds by various bacterial strains. For instance, Pseudomonas sp. strain B13 can degrade 3,5-dichlorocatechol, forming cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide among other compounds. This process is crucial for understanding the microbial breakdown of environmental pollutants (Schwein, Schmidt, Knackmuss, & Reineke, 1988).
Conversion by Chloromuconate Cycloisomerases : Chloromuconate cycloisomerases, enzymes found in bacteria that utilize chloroaromatic compounds, can convert 3-chloro-cis,cis-muconate to cis-dienelactone (cis-4-carboxymethylenebut-2-en-4-olide). This conversion is a key step in the bacterial metabolism of haloaromatics and has implications for bioremediation strategies (Vollmer & Schlömann, 1995).
Role in Microbial Metabolism : The compound plays a role in the microbial metabolism of monochlorophenols by yeasts like Candida maltosa, which can degrade monochlorophenols to form 4-carboxymethylenebut-2-en-4-olide, among other products. This research is important for understanding the biodegradation of environmental pollutants (Polnisch, Kneifel, Franzke, & Hofmann, 2004).
Biodegradability of Halogenated Aromatic Compounds : Research on the biodegradability of halogenated aromatic compounds reveals the conversion of 2-chloro-cis,cis-muconic acid into cis-4-carboxymethylenebut-2-en-4-olide. Such studies are fundamental in assessing the environmental impact and biodegradation potential of these compounds (Schmidt & Knackmuss, 1980).
Eigenschaften
CAS-Nummer |
18529-78-7 |
|---|---|
Produktname |
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide |
Molekularformel |
C6H3ClO4 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
(2E)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2+ |
InChI-Schlüssel |
ADSGHWJRPOXXTD-NSCUHMNNSA-N |
Isomerische SMILES |
C\1=C(C(=O)O/C1=C/C(=O)O)Cl |
SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Kanonische SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
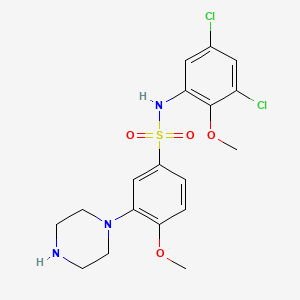
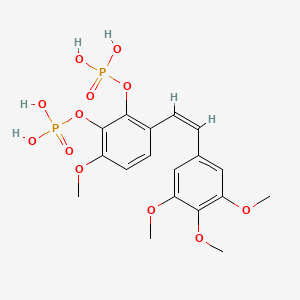
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
